molecular formula C20H23BrN4O B2970232 N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097858-83-6

N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

カタログ番号 B2970232
CAS番号: 2097858-83-6
分子量: 415.335
InChIキー: MAXXYTRVASKRDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups, including a bromo-substituted phenyl group, a pyridazine ring, and a piperidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of a bromine atom, it could potentially undergo reactions such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .

科学的研究の応用

Anticonvulsant Activity

This compound has been studied for its potential in treating epilepsy, a neurological disorder characterized by recurrent seizures. A series of compounds including N-(4-bromo-3-methylphenyl) semicarbazones were synthesized and evaluated for their anticonvulsant activity in various seizure models . The results indicated that some compounds exhibited broad-spectrum anticonvulsant activity, which could be beneficial in developing new treatments for epilepsy.

Quantum Mechanical Modelling

The anticonvulsant activity of these compounds has also been modeled using quantum mechanics to understand the structural features essential for activity . This involves analyzing the molecular orbital surfaces and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such studies can provide insights into the design of new drugs with improved efficacy.

CNS Depression Analysis

In addition to anticonvulsant testing, these compounds have been assessed for their effects on the central nervous system (CNS), specifically looking for any signs of behavioral impairment or CNS depression in mice . This is crucial for evaluating the safety profile of potential new medications.

Pharmacophoric Requirements

The research has justified the pharmacophoric requirements for compounds to exhibit anticonvulsant activity. This includes the presence of an aryl unit in proximity to a hydrogen donor-acceptor domain and an electron donor . Understanding these requirements is key to the rational design of new anticonvulsant drugs.

Halo Substitution Effects

The effect of halo substitution on the anticonvulsant potential of disubstituted aryl semicarbazones has been explored. This research can help in identifying how different halogen atoms attached to the aryl group can influence the medicinal properties of these compounds .

Molecular Weight and Structure Analysis

The molecular weight and structure of N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide can be analyzed to understand its physicochemical properties . This information is vital for drug formulation and delivery.

Chemical Synthesis

The compound’s synthesis pathway can be studied to optimize the production process. This includes exploring different reaction conditions and reagents to improve yield and reduce costs .

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it would interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

将来の方向性

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactions, and assessing its safety and environmental impact .

特性

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O/c1-13-11-16(5-6-17(13)21)22-20(26)14-7-9-25(10-8-14)19-12-15-3-2-4-18(15)23-24-19/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXYTRVASKRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。